molecular formula C9H7NO3 B8799616 3-nitro-2H-chromene CAS No. 92210-53-2

3-nitro-2H-chromene

Cat. No.: B8799616
CAS No.: 92210-53-2
M. Wt: 177.16 g/mol
InChI Key: PNXCGUHRJZGVPT-UHFFFAOYSA-N
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Description

3-Nitro-2H-chromene (CAS 92210-53-2) is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol. It serves as a key synthetic intermediate and a valuable pharmacophore in medicinal chemistry and drug discovery research. Recent scientific investigations have highlighted the significant potential of this compound derivatives as novel antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. Studies demonstrate that specific halogenated derivatives exhibit potent activity against challenging pathogens like Staphylococcus aureus and Staphylococcus epidermidis , with one leading compound showing minimum inhibitory concentration (MIC) values as low as 1-4 μg/mL . The antibacterial mechanism of action is under investigation but may be related to the inhibition of the bacterial enzyme thioredoxin reductase (TrxR), which has emerged as a promising target for new antibiotics . The core this compound structure is also known from mass spectrometry studies to produce a distinct fragmentation pattern under electron impact, with the base peak typically resulting from the loss of NO₂ from the molecular ion, which is useful for analytical identification . This product is supplied as a high-purity material (NLT 98%) and is intended for research and development purposes in laboratory settings only. It is strictly for research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92210-53-2

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-nitro-2H-chromene

InChI

InChI=1S/C9H7NO3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2

InChI Key

PNXCGUHRJZGVPT-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

The Chromene Scaffold: a Foundation of Significance in Organic Chemistry

The chromene ring system, a fusion of a benzene (B151609) ring with a pyran ring, is a privileged scaffold in organic chemistry. chim.itbenthamscience.comresearchgate.netfrontiersin.orgresearchgate.net This structural motif is a cornerstone in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. chim.itbenthamscience.comresearchgate.net The inherent reactivity and synthetic accessibility of chromenes make them attractive targets for medicinal chemistry and materials science. chim.itresearchgate.net

The 2H- and 4H-isomers of chromene, in particular, serve as versatile building blocks for the synthesis of more complex molecular architectures. frontiersin.orgnih.gov Their derivatives have been found to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. benthamscience.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov This has cemented the chromene nucleus as a critical component in the development of new therapeutic agents. benthamscience.comresearchgate.net

A Journey Through Time: the Evolution of 3 Nitro 2h Chromene Research

The initial forays into the synthesis of 3-nitro-2H-chromene derivatives laid the groundwork for what would become a burgeoning field of study. chim.it Early methods have been refined over the years, leading to more efficient and versatile synthetic protocols. A pivotal development in this area has been the tandem oxa-Michael-Henry reaction, which allows for the straightforward construction of the this compound core from readily available starting materials like salicylaldehydes and β-nitrostyrenes. chim.itscispace.com

The reactivity of the this compound system is characterized by the interplay between the nitro group and the double bond within the pyran ring. researchgate.net This unique electronic arrangement makes the scaffold susceptible to a variety of chemical transformations. Research has extensively documented its participation in nucleophilic additions, cycloaddition reactions, and redox processes, highlighting the multifaceted reactivity of this heterocyclic system. chim.itresearchgate.netresearchgate.net

A Multidisciplinary Hub: Key Research Disciplines

Fundamental Synthetic Approaches to 3-Nitro-2H-Chromenes

The primary and most fundamental route to synthesizing 3-nitro-2H-chromenes involves the condensation reaction between salicylaldehyde derivatives and a nitro-containing component. A common method is the reaction of a substituted 2-hydroxy benzaldehyde (B42025) with 2-nitroethanol (B1329411). yu.edu.jo This reaction can be facilitated under various conditions, including using catalysts like di-n-butylammonium chloride under reflux or a combination of phthalic anhydride (B1165640) and di-n-butylamine in solvents such as toluene (B28343) or chloroform. yu.edu.jo

Another widely adopted fundamental approach is the tandem oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes. scielo.br This reaction sequence can be catalyzed by simple and inexpensive organocatalysts like L-proline, often in the presence of a cocatalyst. chim.it For instance, the racemic synthesis of S14161, an 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, was optimized using L-proline as the catalyst with triethylamine (B128534) as a cocatalyst in toluene at elevated temperatures. chim.it While effective for producing racemic mixtures, these fundamental methods often exhibit low enantioselectivity when unmodified chiral catalysts are used. scielo.brbeilstein-journals.org For example, using L-pipecolinic acid as the organocatalyst in toluene at 80 °C resulted in high yields but poor enantioselectivity, typically between 5-17% ee. beilstein-journals.org

Organocatalytic Strategies for Asymmetric Synthesis of 3-Nitro-2H-Chromenes

The demand for enantiomerically pure compounds has driven the development of sophisticated organocatalytic methods capable of producing chiral 3-nitro-2H-chromenes with high stereocontrol.

The asymmetric tandem oxa-Michael–Henry reaction is a powerful and straightforward process for the enantioselective synthesis of 2-substituted 3-nitro-2H-chromenes. thieme-connect.com This reaction cascade involves the reaction of a salicylaldehyde with a nitroalkene, such as β-nitrostyrene. organic-chemistry.org The sequence is typically initiated by an oxa-Michael addition of the phenolic hydroxyl group of the salicylaldehyde to the electron-deficient nitroalkene. scielo.brorganic-chemistry.org This is followed by an intramolecular Henry (nitro-aldol) reaction, where the resulting nitro-enolate attacks the aldehyde carbonyl group, and a subsequent dehydration step to yield the final this compound product. scielo.brchim.it A key challenge in this reaction is the reversible nature of the initial oxa-Michael step, which can affect reactivity and selectivity. organic-chemistry.org The success of this strategy hinges on the use of a suitable chiral organocatalyst that can effectively control the stereochemical outcome of the reaction.

Chiral secondary amines, particularly those derived from L-proline, are the most effective catalysts for the asymmetric tandem oxa-Michael–Henry reaction. chim.it These catalysts operate through an iminium ion activation mechanism. chim.itbeilstein-journals.org The secondary amine catalyst reacts with the salicylaldehyde to form a chiral iminium ion, which lowers the LUMO of the aldehyde and activates it for the subsequent reaction steps. beilstein-journals.org

The first enantioselective synthesis using this approach was reported in 2008, employing a pyrrolidine-thioimidazole catalyst with salicylic (B10762653) acid as a cocatalyst, achieving enantioselectivities up to 91% ee. chim.it Since then, various other chiral secondary amine catalysts have been developed and optimized. For example, a structurally simple phenyl L-prolinamide catalyst was found to be highly effective, providing excellent enantioselectivity (>99%) and high yields in shorter reaction times. organic-chemistry.orgacs.org This catalyst is believed to stabilize the oxa-Michael intermediate and promote a rapid Henry reaction. organic-chemistry.org Another improved procedure utilized trans-4-hydroxy-L-prolinamide as the organocatalyst with 4-nitrophenol (B140041) as a cocatalyst, yielding 3-nitro-2H-chromenes in up to 99% yield and 90% ee. chim.it The choice of catalyst, cocatalyst, solvent, and temperature are all critical for achieving high stereocontrol. organic-chemistry.org

Performance of Chiral Secondary Amine Catalysts in the Synthesis of 3-Nitro-2H-Chromenes
CatalystCo-catalystYield (%)Enantiomeric Excess (ee, %)Reference
Pyrrolidine-thioimidazoleSalicylic AcidReasonableup to 91 chim.it
trans-4-Hydroxy-L-prolinamide4-Nitrophenolup to 99up to 90 chim.it
Phenyl L-prolinamideNot specifiedHigh>99 organic-chemistry.org
L-Pipecolinic AcidNone815 chim.it
Pyrrolidine-triazole-based C2 symmetricNot specifiedPoorup to 24 chim.it

Kinetic resolution is an alternative strategy for obtaining enantiomerically enriched 3-nitro-2H-chromenes from a racemic mixture. chim.it In this process, one enantiomer of the racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

One reported method involves a [3+2]-cycloaddition reaction of racemic 3-nitro-2H-chromenes with azomethine ylides, catalyzed by Takemoto's catalyst, a bifunctional thiourea (B124793). chim.itrsc.org This approach yields both the unreacted (R)-3-nitro-2H-chromene with moderate to good enantioselectivity (up to 87% ee) and a multifunctionalized chromenopyrrolidine product. chim.itbeilstein-journals.org

A more recent and highly efficient method is the catalytic kinetic resolution via Rh-catalyzed asymmetric hydrogenation. acs.orgacs.org This technique simultaneously produces chiral 2-substituted 3-nitro-2H-chromanes with excellent diastereo- and enantioselectivities (>99:1 dr, up to 99.9% ee) and the recovered, unreacted chiral 3-nitro-2H-chromenes with very high enantiomeric excess (90–99.9% ee). acs.org This method demonstrates exceptionally high kinetic selectivity factors, reaching up to 1057, and is effective for a wide range of substrates regardless of the electronic properties of substituents on the chromene ring. acs.org

Kinetic Resolution Techniques for Racemic 3-Nitro-2H-Chromenes
MethodCatalyst/ReagentProductEnantiomeric Excess (ee, %)Reference
[3+2] CycloadditionTakemoto's CatalystRecovered (R)-3-nitro-2H-chromeneup to 87 chim.itrsc.org
Asymmetric HydrogenationRh-complex with (S,S)-f-spiroPhosRecovered chiral this compound90 - 99.9 acs.orgacs.org
Asymmetric HydrogenationRh-complex with (S,S)-f-spiroPhosChiral 3-nitro-2H-chromaneup to 99.9 acs.orgacs.org

Role of Chiral Secondary Amine Catalysts

Catalyst-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that are more environmentally benign, often by eliminating solvents and catalysts or by using energy-efficient techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times. pensoft.net A rapid, simple, and solvent-less procedure for the synthesis of 3-nitro-2H-chromenes has been developed using microwave irradiation. yu.edu.joyu.edu.jo

This method involves the reaction of substituted salicylaldehydes with 2-nitroethanol adsorbed on a solid support, such as anhydrous potassium carbonate. yu.edu.joyu.edu.jo The reaction is performed in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB), which acts as a phase-transfer catalyst. yu.edu.jo The entire reaction is carried out under solvent-free ("dry media") conditions and is typically complete within minutes of microwave irradiation, offering a significant advantage over classical heating methods that require several hours. yu.edu.jo This protocol has been successfully applied to a range of salicylaldehyde derivatives. yu.edu.jo

Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes
Substituent on SalicylaldehydeYield (%)Reference
None (H)75 yu.edu.jo
5-Chloro80 yu.edu.jo
5-Bromo82 yu.edu.jo
3,5-Dichloro72 yu.edu.jo
3,5-Dibromo70 yu.edu.jo
5-Nitro65 yu.edu.jo

Solvent-Free Reaction Conditions in this compound Synthesis

In the pursuit of greener and more sustainable chemical processes, solvent-free reaction conditions have emerged as a powerful strategy. These methods not only reduce environmental impact by eliminating hazardous organic solvents but also can lead to improved reaction rates, higher yields, and simpler work-up procedures.

One notable solvent-free approach is the use of ball milling for the synthesis of 3-nitro-2H-chromenes. A cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes has been effectively catalyzed by potassium carbonate under solvent-free ball milling conditions. organic-chemistry.org This mechanochemical method offers significant advantages, including high yields (up to 97%), short reaction times (around 30 minutes), and mild conditions. organic-chemistry.org The optimal conditions were identified as using a stoichiometric amount of potassium carbonate (0.75 equivalents) and a milling frequency of 25 Hz. organic-chemistry.org Silicon dioxide was found to be the most effective grinding aid in this process. organic-chemistry.org This technique has proven to be scalable, achieving an 80% yield on a gram scale, highlighting its practical utility. organic-chemistry.org

Another prominent solvent-free technique involves microwave irradiation. The synthesis of this compound derivatives has been accomplished by reacting substituted 2-hydroxy benzaldehydes with 2-nitroethanol on a solid support of anhydrous potassium carbonate. This reaction is facilitated by a catalytic amount of a phase-transfer catalyst and proceeds efficiently under microwave irradiation without any solvent. yu.edu.joyu.edu.jo

Phase-Transfer Catalysis for 3-Nitro-2H-Chromenes

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases. This is often achieved by using a phase-transfer agent that carries a reactant from one phase to another, where the reaction occurs.

The synthesis of 3-nitro-2H-chromenes has been successfully performed under solvent-less phase-transfer catalytic conditions, often coupled with microwave irradiation for enhanced efficiency. yu.edu.joyu.edu.jo In a typical procedure, substituted salicylaldehydes react with 2-nitroethanol supported on anhydrous potassium carbonate in the presence of a catalytic amount of tetrabutylammonium bromide (TBAB). yu.edu.jonih.gov The base (potassium carbonate) facilitates the formation of a carbanion from 2-nitroethanol, and TBAB acts as the phase-transfer catalyst, activating the aldehydic group for condensation with the in-situ generated carbanion. nih.gov The subsequent cyclization of the intermediate yields the desired this compound derivatives. nih.gov This method is characterized by its speed and the absence of traditional organic solvents. yu.edu.joyu.edu.jo

CatalystBaseReactantsConditionsYieldRef
Tetrabutylammonium bromide (TBAB)Anhydrous Potassium CarbonateSalicylaldehydes, 2-NitroethanolSolvent-free, Microwave irradiationGood yu.edu.jonih.gov

Specific Synthetic Pathways to Functionalized 3-Nitro-2H-Chromenes

The functionalization of the this compound core at various positions allows for the tuning of its physicochemical and biological properties. Researchers have developed specific synthetic routes to introduce aryl, trifluoromethyl, and glycosyl moieties, among others.

Synthesis of 2-Aryl-3-Nitro-2H-Chromenes

The most common and direct method for synthesizing 2-aryl-3-nitro-2H-chromenes is the tandem condensation of salicylaldehydes with β-nitrostyrenes. researchgate.net This reaction sequence, typically an oxa-Michael-Henry dehydration cascade, has been the subject of numerous studies to improve its efficiency and enantioselectivity. researchgate.netnih.gov

Various catalytic systems have been employed to this end. For instance, an L-proline derived aminocatalyst, phenyl L-prolinamide, has been shown to provide excellent enantioselectivity (>99%) and high yields in short reaction times for the asymmetric tandem oxa-Michael-Henry reaction. organic-chemistry.org This catalyst effectively stabilizes the oxa-Michael intermediate and promotes a rapid subsequent Henry reaction. organic-chemistry.org Other approaches have utilized bifunctional thiourea catalysts with salicyl N-tosylimines as salicylaldehyde surrogates to achieve high enantioselectivities in a tandem oxa-Michael-aza-Henry-desulfonamidation process. thieme-connect.comchim.it

Catalyst/MethodReactantsKey FeaturesRef
Phenyl L-prolinamideSalicylaldehyde, β-NitrostyreneExcellent enantioselectivity (>99%), short reaction time, low catalyst loading. organic-chemistry.org
Bifunctional thioureaSalicyl N-tosylimine, NitroolefinsHigh enantioselectivities (up to 92% ee) via a kinetically controlled desulfonamidation. thieme-connect.comchim.it
Potassium CarbonateSalicylaldehyde, β-NitrostyreneSolvent-free ball milling, high yields, short reaction times. organic-chemistry.org

Preparation of 2-Trifluoromethyl- and 2-Trichloromethyl-3-Nitro-2H-Chromenes

The introduction of trihalomethyl groups, such as trifluoromethyl (CF3) and trichloromethyl (CCl3), into the 2-position of the this compound scaffold is of significant interest due to the unique chemical reactivity and potential biological activities these groups impart. mathnet.ru

The synthesis of 2-trifluoromethyl-3-nitro-2H-chromene derivatives has been reported, and these compounds serve as valuable building blocks. mathnet.ru For example, they have been used in Sonogashira reactions to prepare various 6-alkynyl analogues. nih.gov The reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with azomethine ylides generated from isatins and sarcosine (B1681465) leads to the formation of spiro[chromeno[3,4-c]pyrrolidine-oxindoles]. rsc.org Interestingly, the stereochemical outcome of this [3+2] cycloaddition can be controlled by the reaction conditions. rsc.org

Similarly, 3-nitro-2-(trichloromethyl)-2H-chromenes react with azomethine ylides generated from α-iminoesters, but the reaction stops at the Michael addition step, yielding Michael adducts as individual anti-isomers. mdpi.com This contrasts with the behavior of their 2-trifluoromethyl counterparts, which proceed to form cycloadducts. mdpi.com

Construction of 2-Glyco-3-Nitro-2H-Chromenes

Glycoconjugates, molecules containing carbohydrate moieties, often exhibit interesting biological properties. The synthesis of 2-glyco-3-nitro-2H-chromenes involves the attachment of a sugar unit to the chromene core.

A one-pot oxa-Michael-Henry-dehydration reaction has been developed for the preparation of new 2-glyco-3-nitro-2H-chromenes. nih.govsoton.ac.uk This method involves the reaction of carbohydrate-derived nitroalkenes with various salicylaldehydes, using a minimal amount of solvent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. nih.govsoton.ac.ukunex.es Another methodology to obtain enantiopure 2-C-glycosyl-3-nitrochromenes starts from (Z)-1-bromo-1-nitroalkenes derived from carbohydrates. These react with o-hydroxybenzaldehydes to selectively form an intermediate which, upon β-elimination promoted by samarium(II) iodide (SmI2), yields the desired chiral 2-C-glycosyl-3-nitrochromenes. researchgate.net

MethodReactantsCatalyst/ReagentKey FeaturesRef
One-pot oxa-Michael-Henry-dehydrationCarbohydrate-derived nitroalkenes, SalicylaldehydesDBUMinimal solvent, direct synthesis. nih.govsoton.ac.ukunex.es
Multi-step synthesis(Z)-1-bromo-1-nitroalkenes from sugar aldehydes, o-hydroxybenzaldehydesSmI2Enantiopure products. researchgate.net

Cascade and Domino Reaction Sequences in this compound Formation

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. The synthesis of 3-nitro-2H-chromenes is particularly well-suited to such approaches.

The most prevalent cascade reaction for this purpose is the oxa-Michael-Henry reaction sequence between salicylaldehydes and nitroalkenes. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by various entities, including simple bases like potassium carbonate, or more complex organocatalysts to achieve stereocontrol. organic-chemistry.orgorganic-chemistry.org For example, an L-proline derived aminocatalyst has been used to facilitate an asymmetric tandem oxa-Michael-Henry reaction. organic-chemistry.org

Furthermore, 3-nitro-2H-chromenes themselves are valuable substrates in subsequent cascade reactions. They have been employed as cyclic nitroolefins in cascade Michael addition/cyclization reactions with 3-isothiocyanato oxindoles, catalyzed by a bifunctional thiourea, to produce complex spirooxindole derivatives with multiple stereocenters. chim.it Another example involves a cascade reaction consisting of Henry and Michael reactions, followed by dehydration, using a chiral Takemoto catalyst to convert salicylaldehydes into R-enantiomers of this compound-2-methylcarboxylates. researchgate.net These examples underscore the power of cascade reactions both in the formation of the this compound ring system and in its further elaboration into structurally diverse molecules.

Cascade Double Michael Additions

The cascade double Michael addition is an efficient strategy for the asymmetric construction of polycyclic chromane (B1220400) derivatives. This reaction typically involves the sequential conjugate addition of a nucleophile to the this compound, followed by an intramolecular Michael addition, leading to the formation of fused ring systems with high stereocontrol.

An efficient organocatalytic protocol has been developed for the asymmetric synthesis of enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. rsc.org This method utilizes a cascade double Michael addition of α,β-unsaturated ketones to 3-nitro-2H-chromenes. The reaction is catalyzed by a combination of a quinine-derived primary amine and benzoic acid. rsc.orgchim.it The primary amine catalyst forms a dienamine intermediate with the α,β-unsaturated ketone, which then undergoes an intermolecular Michael addition with the this compound. The resulting nitronate-iminium intermediate subsequently engages in an intramolecular Michael addition to furnish the tricyclic chromane derivatives. chim.it This methodology affords the desired products in moderate to good yields (up to 90%), with excellent diastereoselectivities (up to >25:1 dr) and moderate to excellent enantioselectivities (up to 95% ee). rsc.org

The scope of this reaction is broad, accommodating various substituents on both the this compound and the enone components. chim.it For instance, the reaction between various 3-nitro-2H-chromenes and acyclic enones has been shown to produce a range of tricyclic chromane derivatives in yields from 45% to 90% and enantiomeric excesses between 65% and 83%. chim.it

Another variation involves a potassium carbonate (K2CO3)-catalyzed double Michael addition of (E)-1,5-diaryl- or 1-alkyl-5-arylpent-4-ene-1,3-diones to 2-substituted 3-nitro-2H-chromenes. researchgate.net This reaction, conducted in dichloromethane (B109758) at room temperature, yields highly functionalized 10-aroyl(acyl)-7-aryl-6a-nitro-6,6a,7,8,10,10a-hexahydro-9H-benzo[c]chromen-9-ones as single diastereomers in high yields ranging from 75% to 98%. researchgate.net

Table 1: Organocatalytic Cascade Double Michael Addition of 3-Nitro-2H-Chromenes with Enones rsc.orgchim.it

Catalyst SystemSubstratesProduct TypeYieldDiastereoselectivity (dr)Enantioselectivity (ee)
Quinine-derived primary amine / Benzoic acid3-Nitro-2H-chromenes, α,β-Unsaturated ketonesTetrahydro-6H-benzo[c]chromenesup to 90%>25:1up to 95%
Primary amine / Benzoic acid3-Nitro-2H-chromenes, Acyclic enonesTricyclic chromane derivatives45-90%>25:165-83%

Domino Oxa-Michael–Aldol (B89426) Reactions

The domino oxa-Michael–aldol reaction is a cornerstone for the synthesis of the this compound scaffold itself. This reaction sequence typically involves the initial conjugate addition of a salicylaldehyde's phenolic oxygen to a nitroalkene (oxa-Michael addition), followed by an intramolecular aldol condensation (or a related Henry reaction) and subsequent dehydration to form the chromene ring.

A variety of catalytic systems have been developed to promote this transformation, often with a focus on achieving high enantioselectivity. chim.it One of the first enantioselective methods was reported by Xu et al. in 2008, employing a pyrrolidine-thioimidazole catalyst in combination with salicylic acid as a cocatalyst. This system afforded 3-nitro-2H-chromenes from salicylaldehydes and β-nitrostyrenes in reasonable yields with enantioselectivities reaching up to 91% ee. chim.it The reaction proceeds via iminium activation of the salicylaldehyde by the chiral secondary amine catalyst. chim.ituva.nl

Other organocatalysts have also been explored. For example, L-pipecolinic acid has been used to catalyze the domino oxa-Michael–aldol reaction between salicylaldehydes and β-nitrostyrene in toluene at 80 °C, providing the product in high yield but with low enantioselectivity (5–17% ee). chim.itbeilstein-journals.org In contrast, combining a chiral amine like (S)-diphenylprolinol trimethylsilyl (B98337) ether with a chiral acid co-catalyst such as (S)-Mosher acid has proven effective for the asymmetric synthesis of 2H-chromenes with high yields (45–90%) and high enantioselectivities (77–99%). beilstein-journals.org

A green and efficient alternative utilizes potassium carbonate as a catalyst under solvent-free ball milling conditions. organic-chemistry.orgorganic-chemistry.org This cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes proceeds rapidly (within 30 minutes) and provides 3-nitro-2H-chromenes in high yields (up to 97%). organic-chemistry.org The method is environmentally friendly, avoiding the use of toxic solvents and harsh conditions. organic-chemistry.org Optimization studies found that stoichiometric amounts of potassium carbonate and a milling frequency of 25 Hz gave the best results. organic-chemistry.org

Table 2: Catalytic Systems for Domino Oxa-Michael–Aldol/Henry Synthesis of 3-Nitro-2H-Chromenes chim.itbeilstein-journals.orgorganic-chemistry.org

Catalyst / ConditionsSubstratesProductYieldEnantioselectivity (ee)
Pyrrolidine-thioimidazole / Salicylic acidSalicylaldehydes, β-Nitrostyrenes3-Nitro-2H-chromenesReasonableup to 91%
L-Pipecolinic acidSalicylaldehydes, β-Nitrostyrene3-Nitro-2-phenyl-2H-chromenesHigh (e.g., 81%)Low (5-17%)
Potassium Carbonate (Ball Milling)Salicylaldehyde derivatives, β-Nitrostyrenes3-Nitro-2H-chromenesup to 97%Not applicable (racemic)
(S)-Diphenylprolinol trimethylsilyl ether / (S)-Mosher acidSalicylaldehydes, α,β-Unsaturated aldehydes2H-Chromenes45-90%77-99%

Reactions Involving the Electrophilic C=C Double Bond of the Pyran Ring

The pronounced electrophilicity of the C3-C4 double bond in 3-nitro-2H-chromenes makes it a prime target for attack by nucleophilic species. This reactivity underpins a variety of important transformations, including direct nucleophilic additions and conjugate additions, which serve as powerful tools for the functionalization of the chromene scaffold.

Nucleophilic Addition Reactions

3-Nitro-2H-chromenes readily undergo nucleophilic addition reactions at the C4 position of the pyran ring. The electron-withdrawing nitro group at C3 stabilizes the transient negative charge that develops during the addition, facilitating the reaction. A diverse range of nucleophiles, including amines, thiols, and alcohols, can be employed in these transformations. beilstein-journals.org The nature of the substituent at the C2 position can significantly influence the rate and stereochemical outcome of these reactions. researchgate.net

For instance, the addition of pyrazoles to 2-aryl-3-nitro-2H-chromenes has been studied, revealing a mechanism involving a controlled local interaction between the electrophilically activated β-carbon atom of the nitrovinyl moiety and the nucleophilically activated nitrogen sp2-atom of the pyrazole. rsc.org This leads to the formation of a zwitterionic intermediate, which then rearranges to the final product. rsc.org

Conjugate Additions (e.g., Michael Additions)

Conjugate or Michael additions represent a cornerstone of the reactivity of 3-nitro-2H-chromenes, providing a versatile and widely exploited strategy for carbon-carbon and carbon-heteroatom bond formation. chim.itresearchgate.net The inherent β-nitrostyrene moiety within the this compound structure renders the C4 position highly susceptible to attack by a plethora of soft nucleophiles, often referred to as Michael donors. chim.it

A variety of carbon nucleophiles, such as malonates, β-ketoesters, and enamines, have been successfully employed in Michael additions to 3-nitro-2H-chromenes. uc.ptmdpi.com For example, the reaction of dimethyl malonate with 6-chloro-3-nitro-2H-chromene in the presence of a quinine-derived thiourea catalyst proceeds enantioselectively to afford the corresponding chroman derivative. mdpi.comuva.nl Similarly, the addition of aldehydes and ketones to 3-nitro-2H-chromenes can be catalyzed by bases like proline in combination with sodium acetate (B1210297), yielding trans-3-nitro-4-substituted chromanes with high diastereoselectivity. mdpi.com

The reaction conditions, including the choice of catalyst and solvent, can play a crucial role in determining the stereochemical outcome of these additions. For instance, in the conjugate addition of 1-morpholinocyclopentene to 3-nitro-2H-chromenes, the stereoselectivity can be controlled by temperature. uc.pt The reaction of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones, mediated by DBU, proceeds through a domino sequence involving a regioselective intermolecular Michael addition to form benzofuro[2,3-c]chromenone derivatives. ua.es

Michael DonorThis compound SubstrateCatalyst/ConditionsProductReference(s)
Dimethyl malonate6-Chloro-3-nitro-2H-chromeneN-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thioureaDimethyl 2-((3S,4R)-6-chloro-3-nitrochroman-4-yl)malonate mdpi.comuva.nl
IsobutyraldehydeThis compoundProline, NaOActrans-2-Methyl-2-(3-nitrochroman-4-yl)propanal mdpi.com
1-Morpholinocyclopentene2-Phenyl-3-nitro-2H-chromeneAcetonitrile, 20 °CKinetically favored cis-trans-product uc.pt
1,3-Cyclohexanedione2-Aryl-3-nitro-2H-chromeneDBUBenzofuro[2,3-c]chromenone derivative ua.es

Cycloaddition Chemistry of 3-Nitro-2H-Chromenes

The electron-deficient double bond of 3-nitro-2H-chromenes also serves as an excellent dienophile or dipolarophile in various cycloaddition reactions. These transformations provide efficient pathways to complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

[3+2] Cycloaddition Reactions with Azomethine Ylides

The [3+2] cycloaddition reaction between 3-nitro-2H-chromenes and azomethine ylides is a well-established method for the synthesis of chromeno[3,4-c]pyrrolidine derivatives. chim.itmdpi.com These reactions can proceed via either a concerted 1,3-dipolar cycloaddition or a stepwise Michael addition/Mannich reaction sequence. mdpi.com The specific pathway and the stereochemical outcome are often dependent on the substituents on both the chromene and the ylide, as well as the reaction conditions. mdpi.com

For example, the silver acetate-catalyzed reaction of 2-phenyl-3-nitro-2H-chromenes with stabilized azomethine ylides yields a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. mdpi.com In contrast, when 2-trifluoromethyl-3-nitro-2H-chromenes are used, the reaction proceeds with high stereoselectivity to afford only the endo isomers. mdpi.com Interestingly, with a 2-trichloromethyl substituent, the reaction halts at the Michael addition stage, highlighting the profound influence of the C2-substituent. mdpi.com Asymmetric kinetic resolution of racemic 3-nitro-2H-chromenes has also been achieved using [3+2] cycloaddition with azomethine ylides in the presence of a chiral catalyst. chim.it

This compound SubstrateAzomethine Ylide SourceCatalyst/ConditionsProductKey FindingReference(s)
2-Phenyl-3-nitro-2H-chromenesImines from methyl glycinate (B8599266) and arylaldehydesAgOAc, Et3NMixture of endo and endo' chromeno[3,4-c]pyrrolidinesStepwise Michael addition/Mannich reaction sequence mdpi.com
2-Trifluoromethyl-3-nitro-2H-chromenesImines from methyl glycinate and arylaldehydesAgOAc, Et3Nendo-Chromeno[3,4-c]pyrrolidinesHigh stereoselectivity, only endo isomer formed mdpi.com
2-Trichloromethyl-3-nitro-2H-chromenesImines from methyl glycinate and arylaldehydesAgOAc, Et3NMichael adductsReaction stops at Michael addition step mdpi.com
Racemic 3-nitro-2H-chromenesα-Amino malonate iminesTakemoto's catalystOptically active (R)-3-nitro-2H-chromenes and chromeno[3,4-c]pyrrolidinesAsymmetric kinetic resolution chim.ituva.nl

Reactions with Other 1,3-Dipoles

Beyond azomethine ylides, 3-nitro-2H-chromenes react with a range of other 1,3-dipoles. researchgate.net For instance, they undergo 1,3-dipolar cycloaddition with nitrile oxides, which can be generated in situ, to form isoxazoline-fused chromenes. researchgate.netscilit.com The reaction of this compound with α-chloro aldehydes in the presence of tripotassium phosphate (B84403) leads to the formation of chromeno[3,4-c]isoxazoles through a complex cascade involving Michael addition and subsequent cyclization. scilit.com Reactions with nitrones have also been reported, leading to isoxazolidine-fused chromane systems. researchgate.net These cycloadditions provide access to a variety of five-membered heterocyclic rings fused to the chromene core.

Formation of Chromeno-Fused Heterocyclic Systems

The reactivity of 3-nitro-2H-chromenes extends to their use as building blocks in the synthesis of more complex, polycyclic heterocyclic systems. These transformations often involve domino or tandem reactions initiated by a Michael addition, followed by intramolecular cyclizations.

A notable example is the DABCO-catalyzed [3+3] annulation between 3-nitro-2H-chromenes and benzyl (B1604629) 2,3-butadienoate, which provides a novel route to 5H-chromeno[3,4-b]pyridine derivatives. uc.pt Another approach involves the reductive cyclization of 2-aryl-3-nitro-2H-chromenes with 2-nitrobenzaldehydes, mediated by iron in acetic acid, to produce 6H-chromeno[3,4-b]quinolin-6-ol derivatives. uc.pt Furthermore, the reaction of 2-aryl-3-nitro-2H-chromenes with 4-benzylidene-2-phenyloxazol-5(4H)-ones, mediated by cesium carbonate, yields (Z)-4-((Z)-benzylidene)chroman-3-one oximes, which can be further transformed into biologically relevant 4H-chromeno[3,4-c]isoxazoles. acs.org These examples underscore the versatility of 3-nitro-2H-chromenes in constructing diverse chromeno-fused heterocyclic scaffolds.

Oxidation and Reduction Reactions of 3-Nitro-2H-Chromenes

The oxidation and reduction of 3-nitro-2H-chromenes provide pathways to a variety of functionalized chromane and chromene derivatives.

The reduction of the nitro group in 3-nitro-2H-chromenes can lead to several products depending on the reagents and reaction conditions. chim.it A complete reduction of the nitroalkene functionality to form 3-aminochromanes can be achieved using various methods, including lithium aluminum hydride, borane (B79455) in THF, sodium borohydride (B1222165), or catalytic hydrogenation with reagents like Raney nickel and hydrazine (B178648) or palladium on carbon. chim.itcommonorganicchemistry.com

Selective reduction of only the double bond to yield 3-nitrochromanes is possible with sodium borohydride or baker's yeast. chim.it Furthermore, treatment with reagents like stannous chloride or tin in hydrochloric acid can convert the nitro group into an oxime functionality. chim.it The use of chromous chloride or titanium(III) chloride can lead to the formation of 3-oxo-chromanes. chim.it

Recent studies have demonstrated the reduction of 2-trifluoromethyl-3-nitro-2H-chromenes to the corresponding 3-aminochromanes using a combination of diborane (B8814927) in THF and sodium borohydride. chim.it Another approach involves a two-step process where the nitrochromene is first treated with sodium borohydride to yield the nitrochromane, followed by reduction with zinc in hydrochloric acid to produce the 3-aminochromane. chim.it

A variety of reagents can be employed for the reduction of nitro compounds, each with its own specific applications and selectivities. commonorganicchemistry.comwikipedia.org For instance, iron in acetic acid and tin(II) chloride are known for their mild conditions and tolerance of other reducible functional groups. commonorganicchemistry.com

Table 1: Reagents for the Reduction of 3-Nitro-2H-Chromenes and Their Products

Reagent(s)Product(s)
Lithium aluminum hydride (LiAlH₄)3-Aminochromane
Borane in THF (BH₃·THF)3-Aminochromane
Sodium borohydride (NaBH₄) followed by Raney Nickel and hydrazine3-Aminochromane
Hydrogen (H₂) on Palladium/Carbon (Pd/C)3-Aminochromane
Copper(II) acetate with sodium borohydride3-Aminochromane
Sodium borohydride (NaBH₄)3-Nitrochromane
Baker's yeast3-Nitrochromane
Stannous chloride (SnCl₂)3-Oxo-chromane oxime
Tin (Sn) with hydrochloric acid (HCl)3-Oxo-chromane oxime
Chromous chloride (CrCl₂)3-Oxo-chromane
Titanium(III) chloride (TiCl₃) and ammonium (B1175870) chloride3-Oxo-chromane

This table summarizes various reagents used for the reduction of 3-nitro-2H-chromenes and the corresponding major products.

Oxidative cleavage of the double bond in 3-nitro-2H-chromenes can lead to the formation of benzoic acids. chim.it Additionally, epoxidation of the double bond has been achieved using hydrogen peroxide with aqueous sodium hydroxide (B78521) in a THF/water mixture. chim.it

Selective Reduction of the Nitro Group

Reactivity Influenced by Substituents on the this compound Core

Substituents on both the pyran and aromatic rings of the this compound scaffold significantly influence its reactivity.

The presence of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group at the 2-position, generally enhances the reactivity of 3-nitro-2H-chromenes. urfu.ru For instance, 2-CF₃-substituted chromenes are more reactive in conjugate addition reactions compared to their 2-phenyl or 2-trichloromethyl counterparts. urfu.ru This increased reactivity is attributed to the enhanced electrophilicity of the double bond. nih.gov

In reactions with azomethine ylides, 2-trifluoromethyl-3-nitro-2H-chromenes exclusively form endo chromeno[3,4-c]pyrrolidines in high yields. mdpi.comnih.gov This contrasts with the behavior of 2-phenyl derivatives, which yield a mixture of isomers, and 2-trichloromethyl analogs, which result in Michael adducts. mdpi.comnih.gov The trifluoromethyl group's influence extends to increasing the stability of certain reaction intermediates and affecting the outcomes of subsequent transformations like acidic hydrolysis.

The aromatic ring of the this compound system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. researchgate.net For instance, nitration of the aromatic ring can occur under specific conditions. researchgate.netresearchgate.net The position of substitution is directed by the electronic nature of the groups already present on the ring.

Electron-withdrawing substituents on the salicylaldehyde precursor can decrease the efficiency of the initial chromene synthesis due to reduced nucleophilicity of the hydroxyl group. nih.gov Conversely, electron-withdrawing groups on the nitrostyrene (B7858105) starting material increase its electrophilicity, leading to better yields in the chromene formation. nih.gov The presence of strong electron-withdrawing groups like a nitro group on the aromatic ring can sometimes inhibit certain reactions. nih.govsoton.ac.uk

Transformations can also be carried out on substituents attached to the aromatic ring. For example, a 6-iodo-substituted 3-nitro-2-(trifluoromethyl)-2H-chromene has been used as a precursor for Sonogashira coupling reactions to introduce various alkynyl groups at the 6-position. nih.gov Furthermore, the pyrrole (B145914) ring of a chromeno[3,4-c]pyrrole, formed from a this compound, can undergo further reactions such as N-methylation, N-phenylation, and bromination. mdpi.com

Mechanistic Investigations and Stereochemical Aspects

Detailed Elucidation of Reaction Mechanisms and Intermediates

The diverse reactivity of 3-nitro-2H-chromenes stems from the electrophilic nature of the C=C double bond, which is activated by the electron-withdrawing nitro group. This allows for a variety of transformations, including conjugate additions, cascade reactions, and cycloadditions.

A prominent reaction mechanism is the tandem oxa-Michael-Henry reaction, often employed for the synthesis of the 3-nitro-2H-chromene core itself from salicylaldehydes and nitroalkenes. organic-chemistry.orgorganic-chemistry.org In asymmetric variants, organocatalysts such as proline derivatives activate the salicylaldehyde (B1680747) to facilitate the initial oxa-Michael addition. This is followed by an intramolecular Henry reaction (nitro-aldol) to close the chromene ring. organic-chemistry.orgacs.org The mechanism can proceed via iminium activation when using secondary amine catalysts. chim.it

In reactions with other nucleophiles, distinct intermediates have been identified. For instance, the reaction of 2-aryl-3-nitro-2H-chromenes with pyrazoles has been shown through computational studies to proceed via the formation of a zwitterionic intermediate. rsc.org This intermediate is then converted to the final product through a rsc.orgresearchgate.net-proton sigmatropic shift. rsc.org This pathway highlights a stepwise mechanism controlled by local electrophilic and nucleophilic interactions. rsc.orgresearchgate.net

Radical mechanisms have also been elucidated. A cobalt(II)-catalyzed reaction with terminal alkynes proceeds through a metalloradical pathway. nih.gov The process involves the formation of a cobalt(III)-carbene radical, which adds to the alkyne to generate a salicyl-vinyl radical intermediate. This is followed by an intramolecular Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to the vinyl radical, leading to an o-quinone methide intermediate that subsequently undergoes ring-closing to form the 2H-chromene product. nih.gov

Furthermore, in DABCO-catalyzed [3+3] annulation reactions with allenoates, key intermediates involved in the reaction mechanism have been successfully identified using techniques such as mass spectrometry. uc.pt

Control and Prediction of Stereochemistry in this compound Reactions

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. Reactions involving 3-nitro-2H-chromenes have been extensively studied to achieve high levels of diastereoselectivity and enantioselectivity.

The stereochemical outcome of reactions involving 3-nitro-2H-chromenes is highly dependent on the nature of the reactants, catalysts, and reaction conditions. High diastereoselectivity is often achieved in cascade or cycloaddition reactions. For example, a cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones can yield functionalized tricyclic chroman derivatives with excellent diastereoselectivities, reaching diastereomeric ratios (dr) of over 25:1. rsc.org

The substituent at the C-2 position of the chromene ring plays a critical role in directing the stereochemical course of the reaction. researchgate.net In reactions with stabilized azomethine ylides, different C-2 substituents lead to distinct diastereomeric products. mdpi.com

2-Phenyl-3-nitro-2H-chromenes yield a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. mdpi.com

2-Trifluoromethyl-3-nitro-2H-chromenes react to form only the endo isomers. mdpi.com

2-Trichloromethyl-3-nitro-2H-chromenes provide Michael adducts as single anti-isomers. mdpi.com

This demonstrates that the steric and electronic properties of the C-2 substituent significantly influence the facial selectivity of the approaching nucleophile. Similarly, tandem reactions with in situ generated mercaptoacetaldehyde (B1617137) afford thieno[3,2-c]chromen-3-ols with a specific cis configuration of substituents. researchgate.net

Table 1: Examples of Diastereoselective Reactions of 3-Nitro-2H-Chromenes
ReactantsReagent/CatalystProduct TypeDiastereomeric OutcomeReference
This compound, α,β-Unsaturated ketoneQuinine-derived amine / Benzoic acidTetrahydro-6H-benzo[c]chromeneup to >25:1 dr rsc.org
3-Nitro-2-phenyl-2H-chromene, Azomethine ylideAgOAcChromeno[3,4-c]pyrrolidineMixture of endo/endo' isomers (2.0–2.3:1) mdpi.com
3-Nitro-2-(trifluoromethyl)-2H-chromene, Azomethine ylideAgOAcChromeno[3,4-c]pyrrolidineExclusively endo isomer mdpi.com
3-Nitro-2-(trichloromethyl)-2H-chromene, Azomethine ylideAgOAcMichael AdductExclusively anti isomer mdpi.com
This compound, 2,5-Dihydroxy-1,4-dithianeEt3NTetrahydro-4H-thieno[3,2-c]chromen-3-olcis configuration researchgate.net

The synthesis of specific enantiomers of this compound derivatives is predominantly achieved through asymmetric organocatalysis. researchgate.net The key factor governing enantioselectivity is the ability of a chiral catalyst to create a stereochemically defined environment around the reactants, favoring one reaction pathway over the other.

Various types of chiral organocatalysts have been successfully employed:

Cinchona Alkaloid Derivatives: A combination of a quinine-derived primary amine and benzoic acid has been used in the cascade double Michael addition to afford products with up to 95% enantiomeric excess (ee). rsc.org Bifunctional quinine-thiourea catalysts have also been explored. chim.it

Proline-Derived Catalysts: Structurally simple aminocatalysts derived from L-proline, such as phenyl L-prolinamide, have proven highly effective in the tandem oxa-Michael-Henry reaction. organic-chemistry.orgacs.org These catalysts can achieve excellent enantioselectivity (>99% ee) by stabilizing the oxa-Michael intermediate and promoting a rapid subsequent Henry reaction. organic-chemistry.org The spatial orientation of the catalyst and its ability to form hydrogen bonds are critical for efficient stereoinduction. organic-chemistry.org

Kinetic Resolution: An alternative strategy is the kinetic resolution of racemic 3-nitro-2H-chromenes. This approach involves a chiral catalyst that reacts preferentially with one enantiomer of the starting material, allowing for the separation of the unreacted, enantiomerically enriched chromene. N-heterocyclic carbene (NHC) catalysis rsc.org and Takemoto's bifunctional thiourea (B124793) catalyst rsc.org have been used for the kinetic resolution of racemic 3-nitro-2H-chromenes, providing access to both the chiral chromene and a diastereomerically enriched product.

Table 2: Catalysts for Enantioselective Reactions Involving 3-Nitro-2H-Chromenes
Reaction TypeCatalystKey Mechanistic FeatureEnantioselectivity (ee)Reference
Cascade Double Michael AdditionQuinine-derived primary amine / Benzoic acidEnamine/Iminium catalysisup to 95% rsc.org
Tandem Oxa-Michael-HenryPhenyl L-prolinamideStabilization of oxa-Michael intermediate via H-bondingup to >99% organic-chemistry.orgacs.org
Tandem Oxa-Michael-HenryPyrrolidine-thioimidazoleIminium activationup to 91% chim.it
Kinetic Resolution ([3+2] Cycloaddition)Takemoto's Catalyst (bifunctional thiourea)Asymmetric catalysisup to 87% (for recovered chromene) chim.it
Kinetic ResolutionN-Heterocyclic Carbene (NHC)Azolium homoenolate pathwayHigh diastereo- and enantiomeric enrichment rsc.org

Diastereoselective Outcomes

Computational Chemistry in Mechanistic Understanding

Computational chemistry has become an indispensable tool for gaining deeper insight into the complex reaction mechanisms and stereochemical preferences of this compound reactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction pathways and determine the energetics of reactants, intermediates, transition states, and products. nih.gov

In the study of the addition of 2-aryl-3-nitro-2H-chromenes to pyrazoles, quantum chemical calculations at the wb97xd/6-311+G(d,p) level were used to evaluate the molecular mechanism, confirming the formation of a zwitterionic intermediate. rsc.orgresearchgate.net Such studies provide a level of detail that is often inaccessible through experimental methods alone.

Computational models are increasingly used not only to explain observed outcomes but also to predict the regio- and stereoselectivity of reactions. rsc.orgnih.gov

The Molecular Electron Density Theory (MEDT) framework has been applied to understand the mechanism and selectivity in reactions of 2-aryl-3-nitro-2H-chromenes. rsc.org In the reaction with pyrazoles, MEDT analysis showed that the transformation is controlled by the local interaction between the most electrophilic center of the chromene and the most nucleophilic center of the pyrazole, correctly predicting a stepwise mechanism over a concerted Diels-Alder pathway. rsc.orgresearchgate.net

DFT calculations have also been used to explore the regioselectivity of [3+2] cycloaddition reactions involving nitroalkenes, establishing that the formation of certain regioisomers is kinetically preferred. researchgate.netresearchgate.net These predictive capabilities are vital for designing new synthetic routes and catalysts with desired selectivity.

Applications of 3 Nitro 2h Chromenes As Synthetic Intermediates

Building Blocks for Diverse Oxygen-Containing Heterocycles

The unique structural features of 3-nitro-2H-chromenes make them ideal starting materials for the construction of a variety of oxygen-containing heterocyclic systems. Their utility in synthesizing chromane (B1220400) derivatives, chromenopyrrolidines, and chromenotriazoles highlights their significance in synthetic organic chemistry.

Synthesis of Chromane Derivatives

3-Nitro-2H-chromenes serve as key precursors for the synthesis of various chromane derivatives. One notable method involves the cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones. This reaction, catalyzed by a combination of a quinine-derived primary amine and benzoic acid, efficiently produces enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. rsc.org The process yields functionalized tricyclic chromane derivatives in moderate to good yields with excellent control over the stereochemistry. rsc.org

Another approach to chromane derivatives is through the conjugate addition of various nucleophiles to the 3-nitro-2H-chromene system. For instance, the reaction with 1-morpholinocyclopentene under specific temperature conditions leads to the stereoselective formation of cis-trans-products. chim.it The stereochemical outcome can be influenced by the substituents at the 2-position of the chromene ring. chim.it

Furthermore, an N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes has been developed to access highly diastereo- and enantioenriched 2-aryl-3-nitro-chromane derivatives. rsc.org This method provides a pathway to both chiral chromanes and the resolved 2H-chromenes in a single asymmetric transformation. rsc.org

The following table summarizes selected examples of chromane synthesis from 3-nitro-2H-chromenes:

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
3-Nitro-2H-chromenes α,β-Unsaturated ketones Quinine-derived primary amine, Benzoic acid Tetrahydro-6H-benzo[c]chromenes Up to 90% Up to >25:1 Up to 95% rsc.org
Racemic 2-Aryl-3-nitro-2H-chromenes - N-Heterocyclic Carbene Enantioenriched 2-Aryl-3-nitro-chromanes - High High rsc.org
2-Trihalomethyl-3-nitro-2H-chromenes 1-Morpholinocyclopentene -18 °C cis-trans-Chromane adducts - Stereoselective - chim.it
2-Phenyl-3-nitro-2H-chromenes 1-Morpholinocyclopentene 20 °C cis-trans-Chromane adducts - Stereoselective - chim.it

Preparation of Chromenopyrrolidine and Related Polycyclic Systems

3-Nitro-2H-chromenes are valuable precursors for the synthesis of chromenopyrrolidines and related polycyclic systems, often through [3+2] cycloaddition reactions with azomethine ylides. mdpi.com The reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides, generated from α-iminoesters, can lead to the formation of chromeno[3,4-c]pyrrolidines. mdpi.com The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions. For example, using DBU and LiBr as catalysts with 2-aryl-substituted nitrochromenes results in exo-isomers, while using Et3N and AgOAc leads to endo-isomers. mdpi.com

The substituent at the 2-position of the this compound plays a crucial role in directing the reaction pathway. For instance, the reaction of 2-trifluoromethyl-3-nitro-2H-chromenes with azomethine ylides exclusively forms endo chromeno[3,4-c]pyrrolidines in high yields. mdpi.com In contrast, 2-(trichloromethyl)-substituted analogs under the same conditions yield Michael adducts as single anti-isomers. mdpi.com This highlights the ability to control the stereochemistry and the final product by modifying the starting this compound.

A three-component reaction involving 3-nitro-2H-chromenes, isatins, and N-unsubstituted α-amino acids provides a regio- and stereoselective route to tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones. researchgate.net This method utilizes the in situ generation of azomethine ylides for the cycloaddition. researchgate.net

The table below presents examples of chromenopyrrolidine synthesis from 3-nitro-2H-chromenes:

This compound Derivative Reagent Catalyst/Conditions Product Yield Stereochemistry Reference
2-Aryl-substituted Schiff bases, DBU, LiBr - exo-Chromeno[3,4-c]pyrrolidines - - mdpi.com
2-Aryl-substituted Schiff bases, Et3N, AgOAc - endo-Chromeno[3,4-c]pyrrolidines - - mdpi.com
2-Trifluoromethyl-substituted Azomethine ylides AgOAc endo-Chromeno[3,4-c]pyrrolidines 85-94% - mdpi.com
2-(Trichloromethyl)-substituted Azomethine ylides AgOAc Michael adducts (anti-isomers) 40-67% cis,trans-configuration of chromane ring mdpi.com
3-Nitro-2-phenyl-2H-chromenes Imines from methyl glycinate (B8599266) AgOAc endo and endo' isomers of Chromeno[3,4-c]pyrrolidines 85-93% Ratio of 2.0-2.3:1 mdpi.com
3-Nitro-2-trifluoromethyl- and 3-nitro-2-phenyl-2H-chromenes Isatins, N-unsubstituted α-amino acids - Tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones 72-96% Regio- and stereoselective researchgate.net

Construction of Chromenotriazole Scaffolds

The synthesis of chromenotriazole scaffolds represents another important application of 3-nitro-2H-chromenes as synthetic intermediates. A method has been developed for the synthesis of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d] rsc.orgchim.itmdpi.comtriazoles based on the reaction of 3-nitro-2-(trihalo(trichloro)methyl)- and 3-nitro-2-(trifluoromethyl)-2-phenyl-2H-chromenes with sodium azide (B81097). researchgate.net This reaction is typically carried out in a solvent such as DMSO or DMF in the presence of p-toluenesulfonic acid. researchgate.net This transformation proceeds through a 1,3-dipolar cycloaddition of the azide to the activated double bond of the nitrochromene, followed by the elimination of the nitro group. researchgate.net

The reaction conditions, including the solvent and temperature, can be optimized to achieve good yields of the desired chromenotriazole products. researchgate.net For example, reacting the appropriate this compound with sodium azide and p-toluenesulfonic acid in DMSO or DMF at 60°C for a short duration has proven effective. researchgate.net

Precursors for Complex Chemical Entities in Organic Synthesis

Beyond the synthesis of specific heterocyclic systems, 3-nitro-2H-chromenes are valuable precursors for a broader range of complex chemical entities in organic synthesis. Their reactivity allows for various transformations, leading to structurally diverse molecules. researchgate.net

For instance, 3-nitro-2H-chromenes can undergo [3+3] annulation reactions. A DABCO-catalyzed reaction with benzyl (B1604629) 2,3-butadienoate has been developed to produce 5H-chromeno[3,4-b]pyridine derivatives. rsc.org This method provides a novel approach to this particular core structure. rsc.org

Furthermore, domino reactions involving 3-nitro-2H-chromenes have been utilized to construct complex molecules. A cesium carbonate-mediated domino benzalation reaction of 2-aryl-3-nitro-2H-chromenes with 4-benzylidene-2-phenyloxazol-5(4H)-ones yields substituted (Z)-4-((Z)-benzylidene)chroman-3-one oximes, which can be further transformed into biologically relevant 4H-chromeno[3,4-c]isoxazoles. acs.org

The versatility of 3-nitro-2H-chromenes is also demonstrated in their use in asymmetric synthesis. For example, they can be synthesized enantioselectively from salicylaldehydes and β-nitrostyrenes using chiral catalysts. chim.it These optically active 3-nitro-2H-chromenes can then be used in subsequent stereoselective transformations.

The ability to introduce various functional groups onto the this compound scaffold, such as through Sonogashira reactions to install alkynes at the 6-position, further expands their utility as precursors for complex molecules with potential applications in medicinal chemistry. nih.gov

Structure Activity Relationship Sar Studies of 3 Nitro 2h Chromenes

Analysis of Substituent Effects on Biological Activity Concepts

The functional characteristics of 3-nitro-2H-chromenes can be finely tuned by introducing different chemical groups onto the core structure. The electronic properties, steric bulk, and lipophilicity of these substituents play a crucial role in determining the compound's interaction with biological targets.

Impact of Halogenation on Bioactivity

The introduction of halogen atoms to the 3-nitro-2H-chromene scaffold has been identified as a critical strategy for enhancing bioactivity, particularly antimicrobial effects. mdpi.com Studies systematically evaluating a series of halogenated derivatives against multidrug-resistant bacteria have revealed a clear correlation between the degree of halogenation and antibacterial potency.

Research shows that mono-halogenated nitrochromenes exhibit moderate activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values typically in the range of 8–32 μg/mL. mdpi.comnih.gov However, the antibacterial efficacy is significantly potentiated with the addition of more halogen atoms. mdpi.com Tri-halogenated 3-nitro-2H-chromenes, for instance, display potent anti-staphylococcal activity with MIC values dropping to a range of 1–8 μg/mL. mdpi.comresearchgate.netnih.gov

The position of the halogen substituent also influences the activity, though the number of halogens appears to be a more dominant factor. nih.gov For example, the compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as the most potent antibacterial agent in one study, with MIC values of 4 μg/mL against multidrug-resistant S. aureus and 1–4 μg/mL against S. epidermidis. mdpi.comnih.gov This highlights that a combination of substitutions on both the phenyl ring at the C-2 position and the benzopyran ring system contributes to maximal activity. mdpi.com The enhancement of bioactivity is often attributed to the increased lipophilicity and the ability of halogens to form halogen bonds, which can improve target engagement.

CompoundSubstituentsHalogenation LevelMIC vs. S. aureus (μg/mL)MIC vs. S. epidermidis (μg/mL)Source
Unsubstituted Analog-None32–6432–64 mdpi.com
Mono-halogenated AnaloguesVarious single Br or ClMono8–328–32 mdpi.com
Di-halogenated AnaloguesVarious two Br or ClDi4-84-8 mdpi.com
Tri-halogenated AnaloguesVarious three Br or ClTri1–81–4 mdpi.comnih.gov
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneC2: 4-Br-phenyl, C6: Br, C8: ClTri41–4 mdpi.comnih.gov

Influence of Aromatic and Aliphatic Substituents on Functional Characteristics

Substituents at the C-2 position of the this compound ring, whether aromatic or aliphatic, have a profound impact on the molecule's functional characteristics. The nature of the group at this position can modulate everything from antibacterial to anticancer and enzyme-inhibiting properties.

In terms of antibacterial activity, derivatives bearing electron-donating groups, such as methoxy (B1213986) or ethoxy, on either the benzopyran ring (ring A) or the C-2 phenyl ring (ring C) tend to show diminished or no inhibitory activity. nih.gov Conversely, the presence of electron-withdrawing groups, particularly halogens, on the C-2 aryl substituent generally enhances potency. nih.gov The synthesis yields are also affected by these electronic characteristics; electron-withdrawing groups on the nitrostyrene (B7858105) precursor increase the electrophilicity of the alkene's β-carbon, leading to better reaction yields for the final chromene product. nih.gov

For antiproliferative activity, the C-2 substituent is also a key determinant. Studies on chiral 2H-thiochromene-3-carbaldehydes, which are structurally related, show that aromatic substituents at the C-2 position lead to good yields but moderate enantioselectivity in synthesis, whereas C-2 aliphatic analogues can achieve high enantiomeric excess, albeit with lower yields. beilstein-journals.org This suggests that the steric and electronic profile of the C-2 group is critical for controlling the stereochemical outcome of synthetic routes, which in turn can influence biological activity.

Role of Carbohydrate Moieties in Activity Modulation

The conjugation of carbohydrate moieties to the this compound scaffold represents another important strategy for modulating biological activity, particularly for developing anticancer agents. soton.ac.uksoton.ac.uk These glyco-conjugates often exhibit altered solubility, cell permeability, and target recognition compared to their non-glycosylated parent compounds.

The introduction of a carbohydrate fragment at the C-2 position can significantly influence the antiproliferative activity of 3-nitro-2H-chromenes. soton.ac.uk The specific configuration of the sugar moiety plays a critical role. For instance, attaching a D-manno configured carbohydrate to the C-2 position was found to decrease antiproliferative activity against the A-549 lung cancer cell line when compared to the unsubstituted this compound. soton.ac.uk

Compound TypeKey Structural FeatureObserved ActivityCell LineGI₅₀ (μM)Source
Unsubstituted this compoundNo C-2 substituentAntiproliferativeA-5495.8 soton.ac.uk
2-glyco-3-nitro-2H-chromeneD-manno carbohydrate at C-2Decreased antiproliferative activityA-549>5.8 soton.ac.uk
6-halo-2-glyco-3-nitro-2H-chromeneHalogen at C-6, carbohydrate at C-2Improved antiproliferative activityWiDr1.7 - 3.1
6-halo-3-nitro-2H-chromeneHalogen at C-6, no C-2 substituentAntiproliferativeA-5491.5 - 5.6 soton.ac.uk

Correlations Between Molecular Structure and Biological Mechanism Modulation

Relationship with Enzyme Inhibition Profiles

3-Nitro-2H-chromenes have been identified as potent inhibitors of several enzymes, with thioredoxin reductase (TrxR) being a prominent target. nih.govnih.gov The inhibitory activity against TrxR is closely linked to the antiproliferative effects of these compounds. nih.gov The this compound scaffold itself is considered the crucial pharmacophore for this activity. nih.gov

SAR studies have demonstrated that substitutions on the chromene ring significantly impact TrxR inhibition. Specifically, bromo-substitutions at the C-6 and C-8 positions of the this compound ring markedly increase the inhibitory activity against TrxR and, consequently, the proliferation of A549 cancer cells. nih.gov In addition to TrxR, certain this compound derivatives have been screened for their inhibitory potential against other enzymes, such as carbonic anhydrase I and II, where they have shown IC₅₀ values in the low micromolar range, comparable to the clinical reference drug acetazolamide. researchgate.net The nitro group itself is a key feature, as nitro-containing heterocycles are known enzyme inhibitors, potentially through reduction to reactive intermediates that interact with the enzyme's active site.

Structural Determinants of Apoptosis-Inducing Characteristics

The ability of 3-nitro-2H-chromenes to induce apoptosis, or programmed cell death, is a cornerstone of their potential as anticancer agents. researchgate.netnih.gov The design of these compounds often merges structural features from other known apoptosis inducers, such as flavanones and nitrovinylstilbenes. researchgate.netnih.gov

Research has identified the β-nitrostyrene fragment within the chromene structure as an essential core for the pro-apoptotic effect. soton.ac.ukresearchgate.net The nitro group and the carbon-carbon double bond are critical components of this pharmacophore. soton.ac.uk The aromatic ring of the nitrostyrene moiety can often be replaced with other aromatic heterocycles without a loss of activity. soton.ac.uk

Specific substitutions on the 2-aryl-3-nitro-2H-chromene scaffold can potentiate its apoptotic activity. For example, a methoxy group at the C-8 position of the chromene ring combined with a chloro group at the para-position of the C-2 phenyl ring was found to significantly enhance apoptotic activity against breast cancer cell lines. researchgate.net One such compound, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, was found to be 36 times more potent than the standard drug etoposide (B1684455) against the MCF-7 breast cancer cell line, with an IC₅₀ value of 0.2 μM. nih.gov The mechanism of cell death for these potent compounds has been confirmed to be apoptosis through morphological analysis and the detection of caspase-3 activation, a key executioner enzyme in the apoptotic cascade. nih.gov

Factors Affecting Antiproliferative Activity in Cellular Models

The antiproliferative activity of 3-nitro-2H-chromenes is significantly influenced by the nature and position of substituents on the chromene scaffold. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2, C-6, and C-8 positions of the chromene ring are critical in modulating their cytotoxic effects against various human tumor cell lines. scite.ai

One of the key pharmacophores for potent antitumor activity is the this compound skeleton itself. soton.ac.uk The trans-nitroolefin system, in particular, is considered crucial, accounting for a significant portion of the biological activity. scite.ai

Substitutions at the C-6 Position: Halogen substitution at the C-6 position of the chromene ring has been shown to significantly enhance antiproliferative activity. soton.ac.uk For instance, 6-halo-3-nitro-2H-chromenes have demonstrated strong growth inhibition, particularly against chemoresistant cell lines like WiDr. soton.ac.uk The introduction of sulfonylhydrazone and acylhydrazone functionalities at the 6-position has also been explored to create novel compounds with potent antitumor activity. researchgate.net

Substitutions at the C-2 Position: The substituent at the C-2 position plays a complex role in determining antiproliferative efficacy. The introduction of a carbohydrate moiety at this position has yielded varied results depending on its configuration. For the A-549 lung cancer cell line, a D-manno configuration carbohydrate at C-2 was found to drastically decrease activity compared to the unsubstituted this compound. soton.ac.uk Conversely, certain glycosylated derivatives showed greater inhibition of cell growth than their unsubstituted analogs in other cell lines. soton.ac.uk The design of 2-aryl-3-nitro-2H-chromenes, merging the chromene scaffold with features of flavanones and nitrovinylstilbenes, has been pursued to enhance apoptosis-inducing capabilities. researchgate.net

Influence of Multiple Substitutions: The combined effect of substitutions can lead to highly potent compounds. Studies on halogenated 3-nitro-2H-chromenes revealed that increasing the number of halogen atoms enhances antibacterial activity, a property sometimes correlated with antiproliferative mechanisms like thioredoxin reductase inhibition. nih.gov Tri-halogenated derivatives, in particular, displayed the highest activity against multidrug-resistant bacterial strains, while also showing low in vitro cytotoxicity against A549 lung epithelial cells, suggesting a favorable safety profile for these specific compounds. nih.gov

The antiproliferative activities of several 2-glyco-3-nitro-2H-chromene derivatives have been evaluated against a panel of human solid tumor cell lines, with some compounds showing greater efficacy than standard pharmacological references. soton.ac.uknih.gov

Table 1: Antiproliferative Activity (GI₅₀, µM) of Selected this compound Derivatives

Compound ReferenceCell LineGI₅₀ (µM)Source
Unsubstituted this compoundA-549 (Lung)5.8 soton.ac.uk
Compound 8b (a 2-glyco derivative)A-549 (Lung)1.2 soton.ac.uk
Compound 7e (a 2-glyco derivative)A-549 (Lung)2.4 soton.ac.uk
Compound 34 (a 2-glyco derivative)WiDr (Colon)1.9
Compound 35 (a 2-glyco derivative)WiDr (Colon)1.7
Compound 36 (a 2-glyco derivative)WiDr (Colon)2.6
Compound 39 (a 2-glyco derivative)WiDr (Colon)3.1
Tri-halogenated chromene 5r A549 (Lung)55.11 (IC₅₀) nih.gov
Tri-halogenated chromene 5s A549 (Lung)57.10 (IC₅₀) nih.gov
Tri-halogenated chromene 5t A549 (Lung)63.81 (IC₅₀) nih.gov

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. IC₅₀ is the concentration required to inhibit a biological process by 50%. Lower values indicate higher potency. Data is compiled from multiple studies for comparison.

Computational Approaches in SAR Elucidation for 3-Nitro-2H-Chromenes

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of 3-nitro-2H-chromenes, providing insights that are difficult to obtain through experimental methods alone.

Molecular modeling and docking simulations have been employed to investigate how this compound derivatives interact with potential biological targets, thereby guiding the design of more potent molecules. researchgate.net Although the precise binding sites for this class of compounds are not always fully elucidated, computational studies have proposed interactions with several key receptors. nih.gov

One significant target identified for the antiproliferative effect of 3-nitrochromenes is thioredoxin reductase (TrxR) . researchgate.netnih.gov The inhibition of this enzyme is a recognized mechanism for anticancer activity. Molecular docking studies can simulate the binding of this compound derivatives within the active site of TrxR, helping to explain the observed SAR.

Another receptor system where these compounds have been studied is the P2Y purinergic receptor family , specifically the P2Y₆ receptor, for which 3-nitro-2-(trifluoromethyl)-2H-chromenes act as antagonists. nih.govnih.gov While SAR in this area has been primarily explored empirically by synthesizing and testing various analogs, molecular modeling provides a framework for understanding why certain substitutions enhance binding affinity. nih.gov For example, studies have shown that substitution at the C-6 and C-8 positions of the chromene scaffold is preferable for P2Y₆ receptor antagonism. nih.gov

Furthermore, the molecular mechanism of reactions involving 2-aryl-3-nitro-2H-chromenes has been analyzed using computational methods. These studies evaluate the electron density to understand how the molecule interacts with other reagents, which provides foundational knowledge about its reactivity and potential to bind to biological nucleophiles within a receptor active site. rsc.org

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate molecular properties known as quantum chemical descriptors. nih.govscirp.org These descriptors quantify the electronic characteristics of a molecule and can be correlated with its biological activity through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

For chromene derivatives, a correlation has been reported between chemical reactivity and in vitro biological activities. dlsu.edu.ph The reactivity of a compound near a receptor site, which influences its activity, is dependent on its electronic structure. dlsu.edu.ph

Key quantum chemical descriptors used in the SAR analysis of chromene derivatives include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency for electron donation to an appropriate receptor site, which has been correlated with higher antibacterial (and potentially antiproliferative) activity. dlsu.edu.ph

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's ability to accept electrons. The energy gap between HOMO and LUMO is a measure of molecular stability and reactivity.

Electronegativity (χ): This descriptor also measures the electron-attracting or donating tendency of a molecule. dlsu.edu.ph

Fukui and Dual Descriptor Functions: These are used to identify the specific regions within the molecule that are most susceptible to electrophilic and nucleophilic attack, providing a detailed map of molecular reactivity. scirp.org

By calculating these descriptors for a series of this compound analogs and correlating them with their measured antiproliferative activities, researchers can build predictive QSAR models. These models help to rationalize the observed SAR and guide the synthesis of new derivatives with potentially enhanced potency. dlsu.edu.ph

Future Prospects and Emerging Research Avenues in 3 Nitro 2h Chromene Chemistry

Development of Next-Generation Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure 3-nitro-2H-chromenes is a significant focus, as the chirality of these molecules can dramatically influence their biological activity. chim.itthieme-connect.com Researchers are actively developing next-generation asymmetric synthetic strategies that offer higher efficiency, selectivity, and sustainability.

A primary approach involves organocatalysis, particularly the use of chiral secondary amines, to facilitate the enantioselective synthesis of 3-nitro-2H-chromenes from salicylaldehydes and β-nitrostyrenes. chim.it For instance, the use of a pyrrolidine-thioimidazole catalyst with salicylic (B10762653) acid as a cocatalyst has yielded 3-nitro-2H-chromenes with enantiomeric excesses (ee) up to 91%. chim.it Similarly, a one-pot method employing trans-4-hydroxy-L-prolinamide as an organocatalyst and 4-nitrophenol (B140041) as a co-catalyst has achieved yields up to 99% and 90% ee. chim.it

Bifunctional non-covalent hydrogen-bonding catalysts, such as quinine-thiourea derivatives, are also being explored. chim.it These catalysts have been used in the reaction of salicyl N-tosylimines with β-nitrostyrenes to produce highly functionalized chromenes with enantioselectivities up to 92% ee. chim.it Another innovative strategy is the enantioselective crossed intramolecular Rauhut-Currier reaction, which has demonstrated excellent enantioselectivity of up to 98% ee using a chiral thiourea (B124793) catalyst. chim.it

Kinetic resolution of racemic 3-nitro-2H-chromenes represents another viable pathway to obtain enantiopure compounds. chim.itbeilstein-journals.org One such method involves a [3+2]-cycloaddition reaction with azomethine ylides using a Takemoto's catalyst, achieving moderate to good enantioselectivities for the unreacted 3-nitro-2H-chromene. chim.it An N-heterocyclic carbene (NHC)-catalyzed kinetic resolution has also been developed to access highly diastereo- and enantioenriched 2-aryl-3-nitro-chromane derivatives. rsc.org

Exploration of Novel Reactivity Pathways and Transformations

The inherent reactivity of the this compound scaffold, particularly the electrophilic nature of the C=C double bond and the versatile nitro group, makes it a valuable platform for exploring novel chemical transformations. researchgate.netresearchgate.net Current research is focused on expanding the synthetic utility of these compounds through various reactions.

Cycloaddition Reactions: 3-Nitro-2H-chromenes readily participate in [3+2] cycloaddition reactions with various dipoles. For example, their reaction with azomethine ylides leads to the formation of complex chromenopyrrolidine derivatives. mdpi.comurfu.ru The stereochemical outcome of these reactions can often be controlled, leading to the selective formation of specific diastereomers. mdpi.com The reaction conditions, including the choice of solvent, can influence whether the kinetically or thermodynamically controlled product is formed. rsc.org

Conjugate Additions: The electron-deficient double bond in 3-nitro-2H-chromenes is susceptible to conjugate addition by a wide range of nucleophiles. chim.it This has been exploited in cascade reactions, such as the double Michael addition of α,β-unsaturated ketones, to construct complex tricyclic chroman derivatives with high diastereoselectivity and enantioselectivity. rsc.org The addition of malonates, catalyzed by thiourea derivatives, also provides substituted chromanes in good yields and enantioselectivities. beilstein-journals.org

Redox Reactions: The nitro group in 3-nitro-2H-chromenes can be reduced to an amino group, providing access to 3-aminochromane derivatives, which are valuable building blocks for medicinal chemistry. chim.it

Other Transformations: Researchers are also investigating other transformations, such as the reaction with α-chloro aldehydes to synthesize chromeno[3,4-c]isoxazoles through a cascade of reactions including Michael addition and deformylation. scilit.com Furthermore, the Diels-Alder reaction of 3-E-styryl-2H-chromenes with electron-deficient dienophiles provides access to novel cannabinoid-related molecular frameworks. acs.org

Design and Synthesis of this compound Scaffolds with Tailored Reactivity

A key area of future research lies in the rational design and synthesis of this compound scaffolds with specific, pre-determined reactivity. This involves strategically placing substituents on the chromene ring to modulate its electronic properties and steric environment, thereby influencing the outcome of subsequent reactions.

For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the salicylaldehyde (B1680747) or nitrostyrene (B7858105) precursors can influence the reactivity and selectivity of the chromene formation reaction itself. uva.nl The substitution pattern on the 2-aryl group of 3-nitro-2H-chromenes has been shown to affect their biological activity, as seen in studies of P2Y6 receptor antagonists. nih.gov

The synthesis of 2-glyco-3-nitro-2H-chromenes, where a carbohydrate moiety is attached at the C-2 position, is an example of creating scaffolds with tailored properties for biological applications. soton.ac.uk These compounds have shown promising antiproliferative activity against various cancer cell lines. soton.ac.uk Similarly, the synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has been explored for their potential as P2Y6 receptor antagonists. nih.gov

The development of one-pot, multi-component reactions allows for the efficient construction of complex and diverse this compound libraries with varied substitution patterns, facilitating the rapid exploration of structure-activity relationships. tandfonline.commdpi.com

Integration of Advanced Computational Methodologies for Molecular Design and Prediction

Advanced computational methodologies, such as Density Functional Theory (DFT) calculations, are becoming increasingly integral to the study of this compound chemistry. rsc.orgscilit.comuva.nl These tools provide valuable insights into reaction mechanisms, predict reactivity, and guide the rational design of new catalysts and substrates.

DFT calculations have been used to elucidate the mechanism of various reactions involving 3-nitro-2H-chromenes. For instance, computational studies have helped to understand the reaction pathways and the nature of transition states in the organocatalytic synthesis of these compounds. researchgate.net They have also been employed to investigate the metallo-radical mechanism in the cobalt-catalyzed synthesis of 2H-chromenes. uva.nlnih.gov

In the context of cycloaddition reactions, computational analysis has been used to study the molecular mechanism of the addition of pyrazoles to 2-aryl-3-nitro-2H-chromenes, revealing that the reaction proceeds under a controlled local interaction. rsc.org

Furthermore, computational approaches can predict the reactivity of the nitro group in chromene derivatives, aiding in the design of molecules with specific biological activities. By understanding the electronic structure and properties of different this compound derivatives, researchers can make more informed decisions in the design and synthesis of novel compounds with desired therapeutic or material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing substituted 3-nitro-2H-chromene derivatives, and how are they characterized?

  • Methodological Answer : 3-Nitro-2H-chromenes are typically synthesized via condensation of salicylaldehydes with nitroethylene precursors (e.g., 2-nitroethanol) under acid catalysis. For example, β-nitroenamines or β-nitroacetaldehyde dialkylacetals are reacted with salicylaldehydes in refluxing toluene using p-toluenesulfonic acid or triethylamine as catalysts . Substituted derivatives (e.g., 6-methoxy, 6-chloro) are synthesized by introducing substituents on the salicylaldehyde precursor. Characterization involves 1H/13C NMR , IR , MS (ESI) , and melting point analysis . For instance, 6-chloro-3-nitro-2H-chromene (1f) has a melting point of 109.5–110.4°C and distinct NMR signals at δ 7.75 (s, 1H) and 5.22 (s, 2H) .
Substituent Yield (%) Melting Point (°C) Key NMR Peaks
6-Bromo (1g)40142.6–143.8δ 7.78 (s, 1H)
6-Methoxy (1d)5688.7–89.8δ 3.78 (s, 3H)
8-Methoxy (1b)55125.6–127.1δ 3.90 (s, 3H)

Q. What spectroscopic and analytical techniques are critical for validating this compound structures?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions and chromene ring integrity. For example, the methoxy group in 8-methoxy-3-nitro-2H-chromene (1b) appears as a singlet at δ 3.90 .
  • IR Spectroscopy : Detects nitro (NO₂) stretching vibrations at ~1320–1570 cm⁻¹ and chromene C=C bonds at ~1600 cm⁻¹ .
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 206.1 for C₁₀H₈NO₄⁻ ).
  • X-ray Crystallography (if applicable): Resolves stereochemistry in complex derivatives (e.g., tetrahydrocyclopenta[c]chromenes) .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity and yield in conjugate additions to 3-nitro-2H-chromenes?

  • Methodological Answer : Proline/NaOAc catalysis in methanol enables enamine-mediated conjugate additions with high stereoselectivity. For example, proline activates this compound via hydrogen bonding, forming a transition state that favors trans-adducts (e.g., trans-2-(3-nitrochromen-4-yl)-2-methylpropanal, 3a, 85% yield) . Steric hindrance from substituents (e.g., tert-butyl groups at C5/C6) reduces yields (30%) due to unfavorable transition-state geometry .
Catalyst Substrate Yield (%) Stereoselectivity
Proline/NaOAcThis compound85High (trans)
PyrrolidineThis compound<30Low
DABCOThis compoundNo reactionN/A

Q. What contradictions exist in reported oxidation/reduction pathways of 3-nitro-2H-chromenes, and how can they be resolved?

  • Methodological Answer :

  • Oxidation : Hydrogen peroxide/NaOH yields flavonols (e.g., dihydropyranoflavanols), but CrCl₂/HCl produces benzoic acids with low yields (10–15%) . Contradictions arise from competing epoxidation vs. cleavage mechanisms. Computational studies (e.g., DFT) can model transition states to optimize conditions .
  • Reduction : NaBH₄ selectively reduces the nitroalkene bond to 3-nitrochromane, while LiAlH₄ fully reduces it to 3-aminochromane. Discrepancies in product distribution (e.g., oximes vs. amines) require controlled protonation steps .

Q. How can computational methods enhance the design of this compound derivatives with tailored photophysical properties?

  • Methodological Answer : DFT/Hartree-Fock calculations predict HOMO-LUMO gaps, dipole moments, and fluorescence. For example, 2-oxo-2H-chromene-3-carboxamide derivatives show tunable optical properties via substituent effects (e.g., allyl groups increase conjugation) .
Derivative HOMO-LUMO Gap (eV) Fluorescence λmax (nm)
8-Allyl-2-oxo-2H-chromene3.2420
6-Methoxy-3-nitro-2H-chromene3.8380

Data Contradiction Analysis

Q. Why do yields for this compound conjugate additions vary significantly across studies?

  • Resolution : Contradictions arise from solvent polarity (MeOH vs. THF), catalyst loading, and substituent electronic effects. For example, electron-withdrawing groups (e.g., NO₂) deactivate the chromene ring, reducing nucleophilic attack efficiency . Systematic screening (e.g., Design of Experiments, DoE) can isolate critical variables.

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step procedures (e.g., recrystallization from hexane, vacuum drying) .
  • Open Data : Share raw NMR/IR spectra in repositories.
  • Peer Validation : Cross-check yields/stereochemistry via independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.